N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide
CAS No.:
Cat. No.: VC15529366
Molecular Formula: C19H21N3O5
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O5 |
|---|---|
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | N-(3-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide |
| Standard InChI | InChI=1S/C19H21N3O5/c1-12-6-5-7-14(8-12)21-18(23)19(24)22-20-11-13-9-15(25-2)17(27-4)16(10-13)26-3/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+ |
| Standard InChI Key | YPZDJSBPLLBWIM-RGVLZGJSSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-(3-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide, reflects its dual functional groups: a 3-methylphenyl-substituted acetamide and a 3,4,5-trimethoxybenzylidene hydrazone. The E-configuration of the hydrazone double bond is stabilized by intramolecular hydrogen bonding between the amide carbonyl and hydrazine NH groups. Key structural attributes include:
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Aromatic Systems: The 3-methylphenyl and 3,4,5-trimethoxyphenyl rings provide planar, electron-rich regions conducive to π-π stacking and hydrophobic interactions.
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Methoxy Substituents: The three methoxy groups on the benzylidene moiety enhance solubility and may participate in hydrogen bonding with biological targets.
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Amide-Hydrazone Bridge: This hybrid linker allows conformational flexibility while maintaining rigidity at the Schiff base junction.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | N-(3-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
| Topological Polar Surface Area | 110 Ų |
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The compound is synthesized via a two-step protocol:
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Hydrazine Formation: Condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate in ethanol yields the corresponding hydrazine intermediate.
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Acetamide Coupling: Reaction of the hydrazine with N-(3-methylphenyl)-2-chloroacetamide in methanol under reflux (60–80°C for 6–8 hours) achieves the final product.
Critical parameters influencing yield (typically 65–72%) include:
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Solvent Polarity: Methanol outperforms ethanol due to better solubility of intermediates.
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Temperature Control: Excess heat promotes Schiff base isomerization, reducing stereochemical purity.
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Acid Catalysis: Trace acetic acid (0.5–1.0 mol%) accelerates imine formation without side reactions.
Purification and Characterization
Post-synthesis, column chromatography on silica gel (ethyl acetate/hexane, 3:7) isolates the pure E-isomer. Nuclear Magnetic Resonance (NMR) confirms structure:
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¹H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.42 (s, 1H, CH=N), 6.89–7.12 (m, 4H, aromatic), 3.82–3.85 (m, 9H, OCH3).
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IR (KBr): 1665 cm⁻¹ (C=O amide), 1598 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O methoxy).
Hypothesized Biological Activities and Mechanisms
Structural Analogues and Activity Predictions
While direct bioactivity data for this compound are unpublished, structurally related hydrazone-acetamides exhibit:
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Antimicrobial Effects: Analogues with electron-withdrawing groups (e.g., -NO₂) on the aryl ring show MIC values of 3.92–4.23 mM against Candida albicans and Aspergillus niger .
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Enzyme Inhibition: Molecular docking suggests affinity for glucosamine-6-phosphate synthase (GlcN-6-P synthase), a target in fungal cell wall biosynthesis .
Table 2: Comparative Activities of Related Hydrazone-Acetamides
| Compound | Target Microorganism | MIC (mM) |
|---|---|---|
| 2c (NO₂-substituted) | C. albicans | 3.92 |
| 5c (OMe-substituted) | A. niger | 4.01 |
| Vancomycin (Reference) | MRSA | 0.78 |
Putative Mechanism of Action
The compound’s hydrazone moiety may chelate metal ions essential for microbial enzymes, while the trimethoxybenzylidene group penetrates lipid bilayers via hydrophobic interactions. Synergistically, the acetamide carbonyl could hydrogen-bond to catalytic residues in target proteins .
Challenges in Pharmaceutical Development
Physicochemical Limitations
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Aqueous Solubility: LogP ≈ 2.1 predicts moderate hydrophobicity, necessitating formulation adjuvants for oral bioavailability.
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Metabolic Stability: The hydrazone linkage is prone to hydrolysis in acidic environments (e.g., gastric fluid), requiring enteric coating or prodrug strategies.
Synthetic Scalability
Current laboratory-scale methods face challenges:
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Low Atom Economy: The condensation step generates stoichiometric water, complicating purification.
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Isomer Separation: Chromatographic resolution of E/Z isomers adds cost and time.
Future Research Directions
Target Identification Studies
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Proteomic Profiling: Affinity chromatography with immobilized compound could identify binding partners in microbial lysates.
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Crystallography: Co-crystallization with GlcN-6-P synthase may reveal binding modes.
Derivative Synthesis
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